Megestrol

Descripción

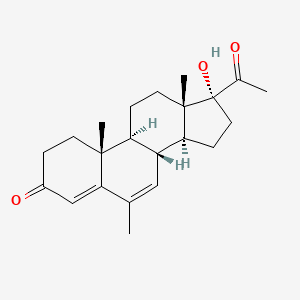

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIMPSPISRVBPZ-NWUMPJBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009330 | |

| Record name | Megestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/ | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/ | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3562-63-8 | |

| Record name | Megestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Megestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6LD1M70M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

megestrol acetate mechanism of action in cancer cells

An In-depth Guide to the Mechanism of Action of Megestrol Acetate in Cancer Cells

Introduction

This compound acetate (MA) is a synthetic, orally active derivative of the naturally occurring steroid hormone progesterone.[1] Pharmacologically classified as a progestin, MA is a potent agonist of the progesterone receptor (PR) and also exhibits activity at other steroid hormone receptors.[1][2] Its primary applications in oncology are twofold: as a hormonal therapeutic agent for the palliative treatment of advanced, hormone-sensitive breast and endometrial carcinomas, and as an appetite stimulant for managing cancer-related anorexia/cachexia syndrome (CACS).[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning the antineoplastic effects of this compound acetate.

Core Antineoplastic Mechanism: Progestogenic Activity

The principal anticancer effect of this compound acetate stems from its function as a progesterone receptor agonist, mimicking the physiological actions of progesterone.[1][5] This activity modulates gene expression in hormone-sensitive tissues, leading to a reduction in tumor cell proliferation.

Classical Genomic Signaling Pathway

The primary mechanism follows the classical pathway for steroid hormone action:

-

Ligand Binding: this compound acetate, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm. The PR is typically part of a multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in an inactive conformation.

-

Conformational Change and Translocation: Upon MA binding, the PR undergoes a conformational change, leading to the dissociation of the HSPs.[5] This exposes a nuclear localization signal.

-

Dimerization and Nuclear Import: The activated ligand-receptor complexes then dimerize and are translocated into the nucleus.[5]

-

DNA Binding and Gene Transcription: Inside the nucleus, the MA-PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[5] This binding recruits co-activators and the general transcription machinery, leading to an alteration in the transcription rate of these genes.[5] The resulting changes in protein synthesis ultimately modulate cellular processes, including growth, proliferation, and differentiation.[5]

Downstream Effects in Cancer Cells

The activation of the PR signaling pathway by MA leads to several key anticancer outcomes:

-

Antigonadotropic and Anti-Estrogenic Effects: MA's progestogenic activity exerts negative feedback on the hypothalamic-pituitary-gonadal axis.[2] This suppresses the release of luteinizing hormone (LH) from the pituitary gland.[5] The reduction in LH levels leads to decreased estrogen production by the ovaries, thereby depriving estrogen-receptor-positive cancer cells of a critical growth stimulus.[5]

-

Cell Cycle Arrest and Senescence: In endometrial cancer cell lines (Ishikawa and HHUA), this compound acetate has been shown to induce irreversible G1 phase cell cycle arrest and promote cellular senescence.[6] This effect is mediated by the downregulation of the cell cycle protein Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors p21 and p16.[6]

-

Modulation of the PR-B/FOXO1 Axis: A specific mechanism elucidated in endometrial cancer involves the PR-B isoform and the transcription factor FOXO1. This compound acetate upregulates the expression of FOXO1, a known tumor suppressor that regulates cell cycle mediators, thereby exerting its anticancer effects through the PR-B/FOXO1 signaling axis.[6]

Interaction with Other Nuclear Receptors

Beyond the progesterone receptor, this compound acetate's activity is complicated by its interaction with other nuclear receptors, which contributes to both its therapeutic profile and side effects.

Glucocorticoid Receptor (GR) Agonism

This compound acetate is a known agonist of the glucocorticoid receptor.[2][7] Its binding affinity for the GR is significant, reported to be between 30% and 46% of that of the potent synthetic corticosteroid dexamethasone.[7][8] This affinity is notably higher than that of the endogenous glucocorticoid, cortisol.[8] This GR activity is believed to contribute to some of MA's metabolic effects, including appetite stimulation, but is also responsible for glucocorticoid-related side effects at high doses, such as Cushing-like symptoms and adrenal insufficiency upon withdrawal.[2][7]

Pregnane X Receptor (PXR) Activation

Recent studies have identified this compound acetate as a specific inducer of Cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a vast number of drugs.[9][10] This induction is mediated through the activation of the human pregnane X receptor (hPXR).[10] MA binds to the ligand-binding domain of hPXR, promoting the recruitment of coactivators like steroid receptor coactivator-1 (SRC-1), which in turn enhances the transcription of the CYP3A4 gene.[9][10] This mechanism is of high clinical importance due to the potential for significant drug-drug interactions in patients receiving MA alongside other medications metabolized by CYP3A4.[10]

Mechanism in Cancer-Related Anorexia/Cachexia

While the precise mechanism for appetite stimulation is not fully elucidated, it is thought to be multifactorial, involving both central and peripheral pathways.[1][2]

-

Cytokine Modulation: Cancer cachexia is associated with elevated levels of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[11][12] this compound acetate has been shown to downregulate the synthesis and release of these catabolic cytokines, which may alleviate their anorexic effects.[11][13]

-

Hypothalamic Effects: There is evidence to suggest that MA may stimulate appetite by increasing the levels of Neuropeptide Y (NPY) in the hypothalamus, a key regulator of hunger and food intake.[2][13]

Quantitative Data Summary

The following table summarizes available quantitative data on the binding affinity of this compound acetate to steroid receptors.

| Ligand | Receptor | Relative Binding Affinity (%) | Reference Compound (100%) | Source(s) |

| This compound Acetate | Glucocorticoid Receptor | 46% | Dexamethasone | [8] |

| This compound Acetate | Glucocorticoid Receptor | 30% | Dexamethasone | [7] |

| Cortisol | Glucocorticoid Receptor | 25% | Dexamethasone | [8] |

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of in vitro experimental techniques.

Cell Proliferation and Viability Assays

-

Objective: To determine the effect of this compound acetate on the growth and survival of cancer cells.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., endometrial cancer lines Ishikawa, HHUA) are cultured in appropriate media.[6]

-

Treatment: Cells are seeded into multi-well plates and treated with a range of concentrations of this compound acetate (e.g., 1-100 nmol/L) or a vehicle control (e.g., DMSO) for various durations (e.g., 24, 48, 72 hours).[6]

-

Analysis: Cell viability is measured using colorimetric assays such as MTT or WST-1, which quantify metabolic activity. Alternatively, cell numbers can be counted directly. Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide staining.[6]

-

Reporter Gene (Luciferase) Assay

-

Objective: To assess the ability of this compound acetate to activate transcription via a specific nuclear receptor (e.g., hPXR).

-

Methodology:

-

Plasmid Constructs: A reporter plasmid is used, containing the promoter of a target gene (e.g., CYP3A4) upstream of a reporter gene (e.g., firefly luciferase). An expression plasmid for the nuclear receptor of interest (e.g., hPXR) is also required.[10]

-

Transfection: Host cells (e.g., HepG2) are transiently transfected with both the reporter and expression plasmids. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: Transfected cells are treated with this compound acetate or a control substance.

-

Lysis and Measurement: After incubation, cells are lysed, and the activity of both firefly and Renilla luciferase is measured using a luminometer.

-

Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the fold-induction of gene transcription by this compound acetate.

-

Cellular Senescence Assay (SA-β-Gal Staining)

-

Objective: To detect whether this compound acetate induces a state of cellular senescence.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells are grown on glass coverslips and treated with this compound acetate for an extended period (e.g., 72-96 hours) to induce senescence.[6]

-

Fixation: Cells are washed and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: Cells are incubated overnight at 37°C (without CO₂) in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.

-

Visualization: Senescent cells, which express senescence-associated β-galactosidase (SA-β-Gal), will stain blue. The percentage of blue cells is quantified by microscopy.[6]

-

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Facebook [cancer.gov]

- 6. This compound acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound acetate - Wikipedia [en.wikipedia.org]

- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytokine involvement in cancer anorexia/cachexia: role of this compound acetate and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dl.begellhouse.com [dl.begellhouse.com]

- 13. Pancreatic cancer cachexia: a review of mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Bioavailability of Megestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate (MA) is a synthetic, orally active derivative of the naturally occurring steroid hormone progesterone.[1][2] It is primarily utilized as an appetite stimulant in the management of anorexia, cachexia, or significant, unexplained weight loss in patients with conditions such as AIDS and cancer.[1][2][3] Additionally, it serves as an antineoplastic agent for treating breast and endometrial cancers.[2][4] The therapeutic efficacy of this compound acetate is intrinsically linked to its systemic exposure, making a thorough understanding of its pharmacokinetics and bioavailability crucial for drug development and clinical optimization.[5] This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound acetate, with a focus on quantitative data, experimental methodologies, and the impact of formulation on its bioavailability.

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is characterized by good oral absorption that can be highly variable, extensive protein binding, hepatic metabolism, and primarily renal excretion.[3][6][7]

Absorption

This compound acetate is well-absorbed from the gastrointestinal tract following oral administration.[2] However, its absorption is highly variable and significantly influenced by the formulation and the presence of food.[7] As a lipophilic compound with low aqueous solubility (classified as a Biopharmaceutics Classification System Class II drug), its bioavailability is enhanced when co-administered with a high-fat meal.[8][9][10] For the original micronized oral suspension (MAOS), a high-fat meal can increase the area under the curve (AUC) and the maximum plasma concentration (Cmax) by 2-fold and 7-fold, respectively.[1]

To overcome the low bioavailability in the fasting state, newer formulations utilizing nanocrystal technology (e.g., Megace® ES, MA-ES) have been developed.[8][11] These formulations contain smaller drug particles, which improves dissolution and absorption, particularly in the absence of food.[8][11][12] Under fed conditions, the bioavailability of MA-ES is comparable to MAOS; however, under fasting conditions, the bioavailability of MA-ES is significantly greater than that of MAOS.[8][13][14]

Table 1: Pharmacokinetic Parameters of this compound Acetate Formulations in Healthy Adults

| Formulation & Dose | Subject Population | Study Condition | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| Oral Suspension (MAOS) | ||||||

| 800 mg / 20 mL | AIDS Patients (n=10) | Steady State | 5.0 (median) | 753 (± 539) | 10476 (± 7788) | [1][15] |

| 750 mg | Asymptomatic HIV+ (n=24) | 14-day Dosing | 3.0 (median) | 490 (± 238) | 6779 (± 3048) | [1] |

| 800 mg / 20 mL | Healthy Males (n=36) | Fasting, Single Dose | N/A | 86% less than fed | 8942 | [13][16] |

| Nanocrystal Suspension (MA-ES) | ||||||

| 625 mg / 5 mL | Healthy Males (n=23) | Fed, Single Dose | N/A | 1618 | 16268 (AUC₀₋∞) | [8] |

| 625 mg / 5 mL | Healthy Males (n=23) | Fasting, Single Dose | N/A | 1133 | 12095 (AUC₀₋∞) | [8][13] |

| Tablets | ||||||

| 160 mg (40 mg q.i.d.) | Healthy Males (n=23) | N/A (First Dose) | 2.2 (mean) | 27.6 (mean) | Not Established | [6][7] |

Data presented as Mean (± Standard Deviation) where available, unless otherwise noted. AUC values may represent AUC₀₋t or AUC₀₋∞ as specified in the source.

Distribution

Following absorption, this compound acetate is extensively distributed and is approximately 82.4% bound to plasma proteins, primarily albumin.[2][4] It does not bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).[4]

Metabolism

This compound acetate is extensively metabolized in the liver.[2][4] The metabolic process involves two primary phases. Phase I metabolism consists of oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser extent CYP3A5, resulting in hydroxylated metabolites.[3][17] These metabolites then undergo Phase II metabolism, where they are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), such as UGT2B17, to form water-soluble glucuronide conjugates that can be readily excreted.[4][17] These metabolites constitute a small fraction (5% to 8%) of the administered dose.[1][6]

Caption: Metabolic pathway of this compound acetate.

Furthermore, this compound acetate is a specific inducer of CYP3A4.[18] It activates the human pregnane X receptor (hPXR), a nuclear receptor that regulates the transcription of genes involved in drug metabolism.[18] This activation leads to increased expression of CYP3A4, which can potentially accelerate the metabolism of co-administered drugs that are substrates for this enzyme.[18]

Caption: PXR-mediated induction of CYP3A4 by this compound acetate.

Excretion

The primary route of elimination for this compound acetate and its metabolites is via the urine, accounting for 56.5% to 78.4% (mean 66.4%) of the administered dose.[1][3][6] Fecal excretion accounts for a smaller portion, ranging from 7.7% to 30.3% (mean 19.8%).[1][3][6] The elimination half-life is long and highly variable, with a mean of approximately 34 hours and a reported range of 13 to 105 hours.[4][6][19]

Experimental Protocols

The characterization of this compound acetate's pharmacokinetics relies on robust clinical trial designs and sensitive bioanalytical methods.

Bioavailability Study Design

Pharmacokinetic and bioavailability studies for different this compound acetate formulations are often conducted using a randomized, open-label, crossover design in healthy volunteers.[8][13][20] This design allows for within-subject comparison of different formulations or conditions (e.g., fed vs. fasting), minimizing inter-individual variability.

Key Protocol Elements:

-

Subjects: Healthy adult male volunteers are typically recruited.[8][13]

-

Design: A two-period, two-sequence crossover design is common. Subjects are randomized into two groups. In the first period, one group receives the test formulation and the other receives the reference. After a washout period (typically ≥14 days) to ensure complete drug elimination, the treatments are crossed over for the second period.[21]

-

Dosing Conditions: To assess food effect, subjects receive the drug either after a standardized high-fat, high-calorie meal (e.g., 800-1000 calories, ~50% from fat) or after an overnight fast of at least 10 hours.[8][16]

-

Sample Collection: Serial blood samples are collected at predefined time points, for instance, pre-dose and then at various intervals up to 96 or 120 hours post-dose, to adequately characterize the plasma concentration-time profile.[8][12]

-

Analysis: Plasma concentrations of this compound acetate are determined, and key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental methods.[22]

Caption: Workflow of a two-way crossover bioavailability study.

Bioanalytical Method

The accurate quantification of this compound acetate in biological matrices like human plasma is critical. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[23][24][25]

Typical LC-MS/MS Protocol:

-

Sample Preparation: A liquid-liquid extraction (LLE) is commonly employed.[22][25]

-

An aliquot of human plasma (e.g., 100 µL) is mixed with an internal standard (IS). A stable isotope-labeled analog, such as this compound Acetate-d3, is preferred as it corrects for variability during sample processing and analysis.[23][25]

-

An organic extraction solvent, such as methyl-tert-butyl ether (MTBE), is added, and the mixture is vortexed to extract the drug and IS.[25]

-

After centrifugation to separate the layers, the organic layer is transferred and evaporated to dryness under nitrogen.[25]

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[25]

-

-

Chromatography: A reverse-phase C18 column is typically used to separate this compound acetate from endogenous plasma components.[24][26] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with formic acid or ammonium formate) is performed.[24][25]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[25] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[24]

References

- 1. drugs.com [drugs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound ACETATE TABLETS, USP [dailymed.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Food effect on the bioavailability of two distinct formulations of this compound acetate oral suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of this compound acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Food effect on the bioavailability of two distinct formulations of this compound acetate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. open access to scientific and medical research Open Access Full Text Article Review | Semantic Scholar [semanticscholar.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. METABOLISM OF this compound ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.hres.ca [pdf.hres.ca]

- 20. Pharmacokinetic evaluation of two different formulations of this compound acetate in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Liquid chromatographic procedure for the quantitative analysis of this compound acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Progestin: A Technical Guide to the Discovery and Synthesis of Megestrol

Megestrol, and more prominently its acetate ester, has carved a unique niche in pharmacotherapy, evolving from a contraceptive agent to a cornerstone in the management of hormone-sensitive cancers and appetite stimulation. This technical guide provides an in-depth exploration of the discovery and synthetic history of this compound, tailored for researchers, scientists, and drug development professionals. It delineates the key scientific milestones, presents detailed experimental protocols for its synthesis, and visualizes the intricate chemical and biological pathways involved.

A Historical Overview: From Contraception to Cachexia

This compound acetate (MGA) was first synthesized in 1959 at Syntex, emerging as a derivative of medroxyprogesterone acetate which had been developed two years prior.[1] It marked the third synthetic progesterone derivative to be developed for medicinal use.[1] Its initial application was in oral contraceptives, and it was introduced for this purpose in the United Kingdom in 1963 in combination with ethinylestradiol.[1] However, concerns in the early 1970s regarding mammary tumors in beagle dogs, which were later found not to be applicable to humans, led to its withdrawal from several markets as a contraceptive.[1]

Subsequently, this compound acetate was repurposed and found new life in oncology. It was approved for the treatment of endometrial cancer in 1971 and was also investigated for breast cancer around the same time.[1][2] A significant turning point came in 1993 when it was approved for the treatment of wasting syndromes like cachexia, particularly in patients with AIDS, a use for which it is widely known today.[1] this compound itself, the unesterified parent compound, was never marketed for clinical use.[1][3]

The Chemical Blueprint: Synthesis of this compound Acetate

The synthesis of this compound acetate has evolved from traditional multi-step processes to more streamlined and efficient methods.

Traditional Synthetic Route

Historically, the production of this compound acetate began with diosgenin, a steroid sapogenin extracted from plants. This process involved several stages, including protection, oxidation, cracking, and elimination to yield a key intermediate. This intermediate then underwent a five-step reaction sequence including epoxidation, oxidation, bromination, debromination, and 17-position esterification to produce 17α-acetoxyprogesterone. Finally, 17α-acetoxyprogesterone was converted to this compound acetate through a further three-step process.[4] This route was lengthy, generated significant impurities, and had a low overall yield.

Modern Two-Step Synthesis

A more recent and efficient synthetic route starts from 6-keto-17α-acetoxy progesterone. This method significantly shortens the synthesis, improves the yield, and is more environmentally friendly.[4][5][6] The overall process involves two main stages: the formation of a diketal intermediate and a subsequent Grignard reaction followed by hydrolysis and dehydration.

The following diagram illustrates this modern synthetic pathway:

Caption: Modern two-step synthesis of this compound Acetate.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound acetate.

| Parameter | Value | Reference |

| This compound Acetate | ||

| CAS Number | 595-33-5 | [1][7] |

| Molecular Formula | C₂₄H₃₂O₄ | [1][7] |

| Molar Mass | 384.516 g/mol | [1][7] |

| Melting Point | 213-220 °C | [4][6][8] |

| Two-Step Synthesis | ||

| Overall Yield | 80-85% | [4][6] |

| Purity (HPLC) | 99.0-99.5% | [4][6] |

Experimental Protocols

The following are detailed experimental protocols for the modern, two-step synthesis of this compound acetate, based on patented methods.[4][5][6]

Step 1: Preparation of the Diketal Intermediate

-

Reaction Setup: In a suitable reaction vessel (e.g., a 1000 mL three-necked flask), add 100g of 6-keto-17α-acetoxy progesterone, 600 mL of an organic solvent (e.g., dichloromethane or toluene), 50g of ethylene glycol, 80 mL of triethyl orthoformate, and an acid catalyst (e.g., 2g of p-toluenesulfonic acid).

-

Reaction: Stir the mixture at a controlled temperature of 25-30 °C for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, add 3 mL of a weak base (e.g., pyridine) to neutralize the acid catalyst and stir for 20-25 minutes.

-

Work-up: Concentrate the mixture under reduced pressure to recover 90-95% of the solvent. Add 600 mL of water and stir at 10-15 °C for 3-4 hours to induce crystallization.

-

Isolation and Purification: Collect the crude diketal product by centrifugation or filtration and wash with water. The crude product is then refluxed in 800 mL of 50% ethanol for 1-1.5 hours. Approximately 400 mL of ethanol is removed by distillation. The system is then cooled to -5 to 0 °C and stirred for 2-3 hours to complete crystallization. The purified diketal is collected by suction filtration, washed with a small amount of cold ethanol, and dried.

Step 2: Grignard Reaction, Hydrolysis, and Dehydration

-

Reaction Setup: Dissolve the dried diketal intermediate in an organic solvent such as tetrahydrofuran. In a separate reaction vessel, prepare the Grignard reagent (methylmagnesium bromide) from magnesium powder and a methyl halide.

-

Grignard Reaction: Slowly add the diketal solution to the Grignard reagent. The reaction temperature is maintained at 50-55 °C for 8-10 hours. The completion of the reaction is monitored by TLC.

-

Hydrolysis, Deprotection, and Dehydration: After the Grignard reaction is complete, slowly add a strong acid solution (e.g., hydrochloric acid or sulfuric acid) over 1-1.5 hours. The temperature is then raised to 60-65 °C and maintained for 4-8 hours to facilitate hydrolysis of the Grignard adduct, deprotection of the ketal groups, and dehydration.

-

Neutralization and Isolation: Neutralize the reaction mixture to a pH of 6-7 with an alkaline solution. The organic solvent is then removed by concentration under reduced pressure. Add water and stir for 2-3 hours to crystallize the crude this compound acetate. The crude product is collected by filtration, washed with water, and dried.

-

Purification: The crude this compound acetate is purified by recrystallization from a suitable solvent (e.g., ethanol) with activated carbon for decolorization to yield the final product with high purity.

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the two-step synthesis of this compound Acetate.

Mechanism of Action and Signaling Pathways

This compound acetate is a synthetic progestin and therefore acts as an agonist of the progesterone receptor.[1] Its binding to this receptor mimics the effects of natural progesterone.[9] This interaction is central to its therapeutic effects in hormone-sensitive cancers like breast and endometrial cancer, where it can inhibit the growth of cancer cells.[9]

The binding of this compound acetate to the progesterone receptor leads to the translocation of the receptor-ligand complex into the nucleus.[10] In the nucleus, this complex binds to specific DNA sequences, known as progesterone response elements, on target genes, thereby modulating their expression.[10] This alteration in gene expression affects cellular processes such as growth and differentiation.[9]

Furthermore, this compound acetate exhibits antigonadotropic effects by suppressing the secretion of luteinizing hormone (LH) from the pituitary gland through a negative feedback mechanism.[1][10] This reduction in LH levels, in turn, decreases estrogen production by the ovaries, which is beneficial in the treatment of estrogen-sensitive tumors.[10]

This compound acetate also possesses weak glucocorticoid and androgenic activity.[1] Its glucocorticoid properties are thought to contribute to its appetite-stimulating effects, although the exact mechanism for this is not fully understood.[9][11]

The primary signaling pathway for this compound acetate is depicted below:

Caption: Progesterone receptor signaling pathway activated by this compound Acetate.

References

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. METABOLISM OF this compound ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN107513090B - The preparation method of this compound acetate - Google Patents [patents.google.com]

- 5. This compound acetate preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN107513090A - The preparation method of this compound acetate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound acetate synthesis - chemicalbook [chemicalbook.com]

- 9. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 10. Facebook [cancer.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Megestrol Acetate: A Technical Guide to Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate (MA) is a synthetic, orally active progestin with a well-established role in the treatment of hormone-responsive cancers and as an appetite stimulant in cachexia. Its therapeutic effects are intrinsically linked to its interaction with various steroid hormone receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and specificity of this compound acetate, compiling quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Receptor Binding Affinity and Specificity

This compound acetate exhibits a distinct binding profile across the spectrum of steroid hormone receptors, with its primary affinity being for the progesterone receptor (PR). It also demonstrates significant interaction with the glucocorticoid receptor (GR) and the androgen receptor (AR). There is currently limited information available regarding its binding affinity for the mineralocorticoid receptor (MR).

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound acetate to various steroid hormone receptors. It is important to note that direct comparative studies with consistent methodologies are limited, and thus, some data is presented as relative binding affinity (RBA).

| Receptor | Ligand/Method | Quantitative Data | Reference Compound | Source |

| Progesterone Receptor (PR) | Not explicitly quantified in the provided search results. | Potent agonist with high affinity, comparable to its affinity for the androgen receptor. | - | [1] |

| Glucocorticoid Receptor (GR) | Competitive Radioligand Binding Assay ([³H]dexamethasone) | RBA: 46% | Dexamethasone (100%) | [2] |

| Androgen Receptor (AR) | Not explicitly quantified in the provided search results. | High-affinity, weak partial agonist/antagonist. | - | [1] |

| Mineralocorticoid Receptor (MR) | No data available in the provided search results. | - | - |

RBA: Relative Binding Affinity

Signaling Pathways

The interaction of this compound acetate with its target receptors initiates a cascade of intracellular signaling events, ultimately leading to changes in gene expression and cellular function.

Progesterone Receptor (PR) Signaling

This compound acetate acts as a potent agonist at the progesterone receptor. In endometrial cancer cells, this interaction has been shown to proceed through the Progesterone Receptor B (PR-B) isoform and involve the transcription factor FOXO1. This signaling cascade leads to the upregulation of cell cycle inhibitors p21 and p16, resulting in G1 cell cycle arrest and cellular senescence.[1]

Glucocorticoid Receptor (GR) Signaling

This compound acetate is an agonist of the glucocorticoid receptor.[1] Upon binding, it leads to the upregulation of several downstream target genes, including ANGPTL4, DUSP1, FKBP5, GLUL, and TSC22D3.[1] This interaction is responsible for some of the metabolic effects and side effects associated with this compound acetate treatment.

Androgen Receptor (AR) Signaling

The interaction of this compound acetate with the androgen receptor is complex. It is characterized as a high-affinity, weak partial agonist/antagonist.[1] In some contexts, particularly in prostate cancer, its primary effect appears to be anti-androgenic. This can occur through multiple mechanisms, including competition with androgens for binding to the AR and a reduction in the overall concentration of both cytosolic and nuclear androgen receptors.[3][4]

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for whole-cell or cytosol fraction preparations.

Competitive Radioligand Binding Assay Workflow

Detailed Methodologies

1. Preparation of Cytosol Fraction:

-

Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, EDTA, DTT, and protease inhibitors).

-

Homogenization: Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the membrane and organelle fractions.

-

Collection: The resulting supernatant is the cytosol fraction, which contains the soluble steroid hormone receptors.

2. Whole-Cell Radioligand Binding Assay:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Assay Medium: Replace the growth medium with a serum-free assay medium to minimize interference from endogenous steroids.

-

Incubation: Add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound acetate) to the wells. Incubate at an appropriate temperature (e.g., 37°C or 4°C) to reach binding equilibrium.

-

Washing: Rapidly wash the cells with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

3. Data Analysis:

-

IC50 Determination: Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled competitor. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound acetate's pharmacological profile is defined by its interactions with multiple steroid hormone receptors. Its primary agonistic activity at the progesterone receptor, coupled with its significant binding to and agonistic effects at the glucocorticoid receptor, and its complex modulatory role at the androgen receptor, collectively contribute to its therapeutic efficacy and side effect profile. A thorough understanding of these interactions at the molecular level is crucial for the continued development and optimized clinical application of this and related compounds. Further research is warranted to obtain more precise quantitative binding data, particularly for the progesterone, androgen, and mineralocorticoid receptors, to allow for more direct and comprehensive comparisons of its affinity profile.

References

- 1. This compound Acetate for Heavily Pretreated Metastatic Castration-Resistant Prostate Cancer: An Old Answer for a New Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute therapy with this compound acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiandrogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Megestrol: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megestrol, and more commonly its acetate ester, this compound acetate, is a synthetic progestin with significant applications in oncology and for the management of cachexia. This document provides an in-depth technical overview of the molecular structure and chemical properties of this compound. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its analysis, and a review of its primary signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

This compound is a synthetic derivative of the naturally occurring steroid hormone, progesterone.[1] It is chemically designated as 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione.[1] The more commonly used form in clinical practice is this compound acetate, the acetate ester of this compound.[2]

The molecular structure of this compound acetate is characterized by a pregnane steroid backbone with key functional groups that contribute to its biological activity.[3] These include a methyl group at the C6 position, a double bond between the C6 and C7 positions, and an acetate ester at the C17α position.[3] this compound acetate is a single stereoisomer, not a racemic mixture.

| Identifier | This compound | This compound Acetate |

| Chemical Formula | C₂₂H₃₀O₃ | C₂₄H₃₂O₄ |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[4] | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5] |

| CAS Number | 3562-63-8[4] | 595-33-5[2] |

| Molecular Weight | 342.5 g/mol [4] | 384.5 g/mol [5] |

| Synonyms | Megestrolo, Chronopil[4] | Megace, Ovaban, Pallace, Niagestin[2] |

Physicochemical Properties

The physicochemical properties of this compound acetate are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white, crystalline solid that is odorless and tasteless.[2][4]

| Property | Value |

| Melting Point | 214-220 °C |

| Solubility | |

| In Water (37 °C) | 2 µg/mL |

| In Plasma (37 °C) | 24 µg/mL |

| In Acetone | Soluble |

| In Chloroform | Very Soluble |

| In Ethanol | Sparingly Soluble |

| In DMSO | Soluble to 50 mM |

| LogP | 3.2 |

| Stability | Susceptible to hydrolysis in aqueous solutions with a pH of 7 or above. |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound like this compound acetate is the shake-flask method.

Objective: To determine the saturation solubility of this compound acetate in a specific solvent.

Materials:

-

This compound Acetate

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound acetate to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent.

-

Determine the concentration of this compound acetate in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the concentration and dilution factor.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To evaluate the stability of this compound acetate under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A C18 reverse-phase column with a gradient elution of acetonitrile and water is a common starting point. UV detection at approximately 280 nm is typically used.

Signaling Pathways and Mechanism of Action

This compound acetate exerts its pharmacological effects primarily through its interaction with two key nuclear receptors: the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][6]

Progesterone Receptor (PR) Signaling Pathway

As a progestin, this compound acetate mimics the action of progesterone by binding to and activating PRs.[7] This interaction modulates the growth of hormone-sensitive tissues.

Genomic Pathway:

-

This compound acetate diffuses across the cell membrane and binds to the PR in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs.

-

The activated PRs dimerize and translocate to the nucleus.

-

In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

This binding recruits co-activators or co-repressors, leading to the modulation of gene transcription.

-

Downstream effectors of PR signaling include cyclin D1, WNT4, and RANKL, which are involved in cell proliferation.

Glucocorticoid Receptor (GR) Signaling Pathway

This compound acetate also exhibits glucocorticoid activity by acting as a GR agonist.[6] This activity is thought to contribute to its appetite-stimulating effects.

Genomic Pathway:

-

This compound acetate enters the cell and binds to the cytoplasmic GR, which is also complexed with HSPs.

-

Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and dimerizes.

-

The activated GR dimer translocates to the nucleus.

-

In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA.

-

This interaction regulates the transcription of target genes.

-

Downstream genes regulated by GR activation include those involved in metabolism and inflammation, such as ANGPTL4, DUSP1, and FKBP5.[1]

Conclusion

This compound acetate is a well-characterized synthetic steroid with a defined molecular structure and a range of chemical properties that influence its therapeutic use. Its biological activity is primarily mediated through the progesterone and glucocorticoid receptor signaling pathways. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of this compound-based therapies. This guide provides a foundational resource for scientific and medical professionals engaged in research and development in this area.

References

- 1. This compound Acetate Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound acetate-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

Downstream Signaling Pathways Activated by Megestrol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megestrol acetate (MA), a synthetic progestin, is a widely utilized therapeutic agent in the management of hormone-responsive cancers and cancer-related cachexia. Its pharmacological effects are primarily mediated through its interaction with several nuclear receptors, leading to the activation of a complex network of downstream signaling pathways. This technical guide provides a comprehensive overview of the core signaling cascades modulated by this compound acetate, with a focus on the progesterone and glucocorticoid receptor pathways, as well as its influence on cytokine, appetite-regulating, and other proliferative signaling networks. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed insights into the molecular mechanisms of this compound acetate, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Signaling Mechanisms of this compound Acetate

This compound acetate's primary mechanism of action involves its function as an agonist for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its binding to these receptors initiates a cascade of molecular events that ultimately alter gene expression and cellular function.

Progesterone Receptor (PR) Signaling

As a synthetic derivative of progesterone, this compound acetate binds to and activates progesterone receptors.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the modulation of target gene transcription.[4] This pathway is central to its anti-cancer effects in hormone-sensitive tissues like the endometrium.

A study on endometrial carcinoma cells demonstrated that this compound acetate treatment (>10 nmol/L) significantly reduced cell growth and induced G1 arrest and senescence. This was associated with the downregulation of Cyclin D1 and upregulation of p21 and p16, mediated through the PR-B isoform and the FOXO1 transcription factor.[5]

Glucocorticoid Receptor (GR) Signaling

This compound acetate also exhibits significant glucocorticoid activity by binding to and activating the glucocorticoid receptor.[1][2] This interaction is thought to be a key contributor to its appetite-stimulating and anti-cachectic effects. Similar to PR signaling, the activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) to regulate gene expression.

In adipose-derived stem cells, this compound acetate (10 μM) was shown to upregulate the expression of several GR downstream genes by more than 2.5-fold, including ANGPTL4, DUSP1, ERRF11, FKBP5, GLUL, and TSC22D3.[6] This highlights the role of GR signaling in the metabolic effects of this compound acetate.

Modulation of Cytokine and Appetite-Regulating Pathways

A significant aspect of this compound acetate's therapeutic effect in cachexia is its ability to modulate inflammatory and appetite-regulating pathways.

Cytokine Signaling

This compound acetate has been shown to downregulate the synthesis and release of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7][8] This anti-inflammatory effect is thought to counteract the catabolic state associated with cancer cachexia.

Neuropeptide Y (NPY) Pathway

The appetite-stimulating effects of this compound acetate are also linked to its influence on central appetite-regulating pathways. Studies in rats have shown that administration of this compound acetate (50 mg/kg/day for 9 days) leads to significant increases (90-140%) in the concentration of Neuropeptide Y (NPY), a potent appetite stimulant, in various hypothalamic regions.[9] This suggests that this compound acetate may promote appetite by stimulating NPY synthesis, transport, and release.

Effects on Other Signaling Pathways

Beyond its primary interactions with PR and GR, this compound acetate has been implicated in the modulation of other critical signaling pathways involved in cell growth and proliferation.

mTOR Pathway

While direct quantitative data on this compound acetate's effect on the mTOR pathway is limited, studies on other progestins suggest a potential for interaction. The PI3K-Akt-mTOR pathway is a crucial regulator of cell growth and is often dysregulated in cancer.[10] Given that both PR and GR signaling can crosstalk with the PI3K/Akt pathway, it is plausible that this compound acetate may exert some of its effects through the modulation of mTOR signaling. Further research is needed to elucidate the precise nature and quantitative aspects of this interaction.

JAK-STAT3 Pathway

Progestins have been shown to induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3) through a mechanism dependent on Janus kinase (JAK) and Src kinase.[11] This activation can contribute to cell proliferation. Although direct studies with this compound acetate are needed, its progestogenic activity suggests a potential to activate this pathway, which could have implications for its use in certain cancer types.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[12] The anti-inflammatory effects of glucocorticoids are partly mediated through the inhibition of NF-κB. By acting as a GR agonist, this compound acetate likely suppresses NF-κB activity, contributing to its observed downregulation of pro-inflammatory cytokines. However, direct quantitative evidence for this compound acetate's inhibition of the NF-κB pathway is an area for further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinities of this compound acetate and its clinical efficacy in promoting weight gain.

Table 1: Receptor Binding Affinity of this compound Acetate

| Receptor | Ligand | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor | This compound Acetate (vs. Progesterone) | 130% | [13] |

| Glucocorticoid Receptor | This compound Acetate (vs. Dexamethasone) | 30% | [13] |

| Glucocorticoid Receptor | This compound Acetate (vs. Cortisol) | 46% (vs. 25% for Cortisol) | [2] |

Table 2: Clinical Efficacy of this compound Acetate in Weight Gain for Cancer-Related Cachexia

| Study/Meta-Analysis | Dosage | Outcome | Result | Reference |

| Meta-Analysis | Various | Overall Mean Weight Change | +0.75 kg (95% CI: -1.64 to 3.15) | [1] |

| Meta-Analysis | Low Dose (≤320 mg/day) | Mean Weight Change | +2.24 kg (95% CI: -7.19 to 11.67) | [1] |

| Meta-Analysis | High Dose (>320 mg/day) | Mean Weight Change | -0.05 kg (95% CI: -2.71 to 2.60) | [1] |

| Meta-Analysis | Various | Relative Risk of Weight Gain (vs. Control) | 2.17 (95% CI: 1.59-2.97) | [14] |

Table 3: Upregulation of Glucocorticoid Receptor (GR) Downstream Genes by this compound Acetate

| Gene | Fold Change (10 μM MA) | Cell Type | Reference |

| ANGPTL4 | >2.5 | Adipose-Derived Stem Cells | [6] |

| DUSP1 | >2.5 | Adipose-Derived Stem Cells | [6] |

| ERRF11 | >2.5 | Adipose-Derived Stem Cells | [6] |

| FKBP5 | >2.5 | Adipose-Derived Stem Cells | [6] |

| GLUL | >2.5 | Adipose-Derived Stem Cells | [6] |

| TSC22D3 | >2.5 | Adipose-Derived Stem Cells | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound acetate's signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound acetate on the proliferation of cancer cells.

Materials:

-

Human endometrial cancer cell lines (e.g., Ishikawa, HHUA)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound Acetate (MA) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound acetate (e.g., 1, 10, 100 nmol/L) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72, 96 hours).[5]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to identify the genomic binding sites of the progesterone receptor when activated by this compound acetate.

Materials:

-

Cells expressing progesterone receptor (e.g., T47D breast cancer cells)

-

This compound Acetate

-

Formaldehyde (1%)

-

Glycine (125 mM)

-

Cell lysis buffer

-

Sonication equipment

-

Anti-progesterone receptor antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound acetate or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium for 10 minutes at room temperature. Quench with glycine.

-

Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitate the chromatin by incubating overnight at 4°C with an anti-progesterone receptor antibody.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Purify the DNA using a DNA purification kit.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific promoter regions.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the glucocorticoid receptor in response to this compound acetate.

Materials:

-

Cells co-transfected with a GR expression vector and a luciferase reporter plasmid containing GREs.

-

This compound Acetate

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound acetate to generate a dose-response curve. Include a positive control (e.g., dexamethasone) and a vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Quantitative Real-Time PCR (RT-qPCR) for Cytokine Gene Expression

This protocol is used to measure the effect of this compound acetate on the mRNA levels of pro-inflammatory cytokines.

Materials:

-

Cells capable of producing cytokines (e.g., peripheral blood mononuclear cells)

-

This compound Acetate

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound acetate or vehicle control.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Perform real-time PCR using SYBR Green or TaqMan chemistry with primers specific for the target cytokines and a housekeeping gene.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This compound acetate exerts its diverse pharmacological effects through the activation of a complex and interconnected network of downstream signaling pathways. Its primary actions as an agonist for the progesterone and glucocorticoid receptors are well-established, leading to direct modulation of gene expression. Furthermore, its influence on cytokine and appetite-regulating pathways provides a mechanistic basis for its therapeutic use in cancer-related cachexia. While the involvement of other pathways such as mTOR, STAT3, and NF-κB is suggested by its progestogenic and glucocorticoid activities, further research is required to fully elucidate the direct and quantitative effects of this compound acetate on these signaling cascades. This technical guide provides a foundational understanding of the known downstream effects of this compound acetate and offers a framework for future investigations into its molecular mechanisms of action.

References

- 1. [this compound acetate: a systematic review usefulness about the weight gain in neoplastic patients with cachexia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCM | Free Full-Text | A Systematic Review and Meta-Analysis of the Clinical Use of this compound Acetate for Cancer-Related Anorexia/Cachexia [mdpi.com]

- 3. A Systematic Review and Meta-Analysis of the Clinical Use of this compound Acetate for Cancer-Related Anorexia/Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Acetate Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. This compound acetate in cancer patients with anorexia-cachexia syndrome: a meta-analysis - Zhan - Translational Cancer Research [tcr.amegroups.org]

The Progestin Paradox: A Technical Guide to Megestrol Acetate's Impact on the Hypothalamic-Pituitary-Gonadal Axis

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of megestrol acetate (MA), a synthetic progestin, on the hypothalamic-pituitary-gonadal (HPG) axis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to elucidate the mechanisms of action, hormonal consequences, and experimental methodologies associated with MA administration.

Executive Summary

This compound acetate, a derivative of progesterone, is widely utilized for its appetite-stimulating and antineoplastic properties.[1] Its therapeutic efficacy, however, is intrinsically linked to its profound impact on the endocrine system, particularly the HPG axis. This guide details the dual action of MA as a potent progestin and a weak glucocorticoid, leading to significant alterations in gonadotropin and sex steroid levels. Through a combination of central suppression at the hypothalamic and pituitary levels and potential peripheral effects, MA induces a state of hypogonadism. This document presents the quantitative data from key clinical studies, outlines the experimental protocols used to derive these findings, and provides visual representations of the underlying signaling pathways.

Mechanism of Action

This compound acetate's primary mechanism of action on the HPG axis is its activity as a progesterone receptor agonist.[2][3] By mimicking the effects of progesterone, MA exerts negative feedback on the hypothalamus and pituitary gland.[4] This results in the suppression of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and a subsequent reduction in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[5][6] The diminished gonadotropin support to the gonads leads to decreased production of testosterone in males and estrogens in females.[7]

Furthermore, this compound acetate possesses weak glucocorticoid activity, binding to the glucocorticoid receptor (GR).[2][8] This interaction can contribute to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, which can indirectly influence the HPG axis.[9]

Below is a diagram illustrating the signaling pathway of the HPG axis and the inhibitory effects of this compound acetate.

Quantitative Effects on Hormone Levels

Multiple studies have quantified the significant impact of this compound acetate on the HPG axis. The following tables summarize the hormonal changes observed in healthy older men and postmenopausal women.

Hormonal Effects of this compound Acetate in Healthy Older Men

A post hoc analysis of a 12-week study in healthy older men (mean age 67.0 years) treated with 800 mg/day of this compound acetate revealed substantial alterations in pituitary and end-organ hormones.[10]

| Hormone | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Mean Percentage Change | P-value |

| Pituitary Hormones | ||||

| LH (IU/L) | 5.3 ± 2.1 | 2.7 ± 1.5 | -49.0% | <0.001 |

| FSH (IU/L) | 7.6 ± 4.5 | 7.4 ± 4.4 | No significant change | NS |

| End-Organ Hormones | ||||

| Total Testosterone (ng/dL) | 430 ± 130 | 65 ± 30 | -85% | <0.001 |

| Estradiol (E2) (pg/mL) | 9.7 ± 16.4 | 27.4 ± 24.1 | +181.6% | <0.001 |

Data adapted from a study in healthy older men treated with 800 mg/day of this compound acetate for 12 weeks.[10]

Hormonal Effects of this compound Acetate in Postmenopausal Women with Breast Cancer

A study involving 12 postmenopausal women with advanced breast cancer treated with escalating doses of this compound acetate (40 mg to 160 mg daily) for 4 weeks demonstrated a dose-dependent suppression of gonadotropins and sex steroids.[1]

| Hormone | Pre-treatment Levels | Post-treatment Levels (% of Pre-treatment) |

| Gonadotropins | ||

| LH | 35-52% | |

| FSH | 35-52% | |

| Sex Steroids | ||

| Testosterone | 18-29% | |

| Estradiol | 18-29% | |

| Estrone | 18-29% | |

| Estrone Sulfate | 18-29% | |

| Adrenal Androgens | ||

| DHEA-S | <10% | |

| Androstenedione | <10% |

Data reflects suppression to the indicated percentage of pre-treatment values.[1]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. The following sections detail the key protocols used in the cited research.

Subject Recruitment and Study Design

The study in healthy older men was a randomized, placebo-controlled trial.[10] Participants were healthy male volunteers aged 60 to 85 years. The study in postmenopausal women was a prospective observational study involving patients with advanced breast cancer.[1][11]

Dosing and Administration

In the study with older men, subjects received 800 mg of this compound acetate orally once daily for 12 weeks.[10] In the study with postmenopausal women, oral doses of this compound acetate were escalated from 40 mg to 160 mg daily over a period of 4 weeks.[1]

Hormone Level Analysis

Serum concentrations of pituitary and end-organ hormones were measured using radioimmunoassay (RIA).[12][13] This technique involves the use of specific antibodies to quantify the concentration of a particular hormone.

A general workflow for a competitive radioimmunoassay is depicted below.

-

Sample Preparation: Blood samples are collected and centrifuged to obtain serum, which can be stored frozen until analysis.[14]

-

Assay Procedure:

-

A known quantity of radiolabeled testosterone (e.g., with Iodine-125) is mixed with a limited amount of a specific anti-testosterone antibody.[14]

-

The patient's serum sample containing an unknown amount of testosterone is added to this mixture.

-

The unlabeled testosterone from the patient's sample competes with the radiolabeled testosterone for binding sites on the antibody.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation: The antibody-bound testosterone is separated from the free (unbound) testosterone.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of testosterone in the patient's sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of testosterone.[14]

Conclusion